

# ZK824859: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: ZK824859

Cat. No.: B15577517

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For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of **ZK824859**, a potent and selective inhibitor of urokinase plasminogen activator (uPA). The information presented herein is intended to support further research and development efforts related to this compound.

## Core Chemical and Pharmacological Properties

**ZK824859** is a novel, orally available small molecule inhibitor of urokinase plasminogen activator (uPA), a serine protease implicated in the pathogenesis of various diseases, including multiple sclerosis.[1]

## Chemical Structure and Identifiers

Property	Value
IUPAC Name	(2R)-2-[[[6-[[[3'-(aminomethyl)-5-methylbiphenyl-3-yl]oxy]-3,5-difluoropyridin-2-yl]oxy]butanoic acid
Molecular Formula	C <sub>23</sub> H <sub>22</sub> F <sub>2</sub> N <sub>2</sub> O <sub>4</sub>
Molecular Weight	428.43 g/mol
CAS Number	2271122-53-1
SMILES	CC--INVALID-LINK--C(O)=O
InChIKey	CVNXUNVHFJANHX-HXUWFJFHSA-N

## In Vitro Potency and Selectivity

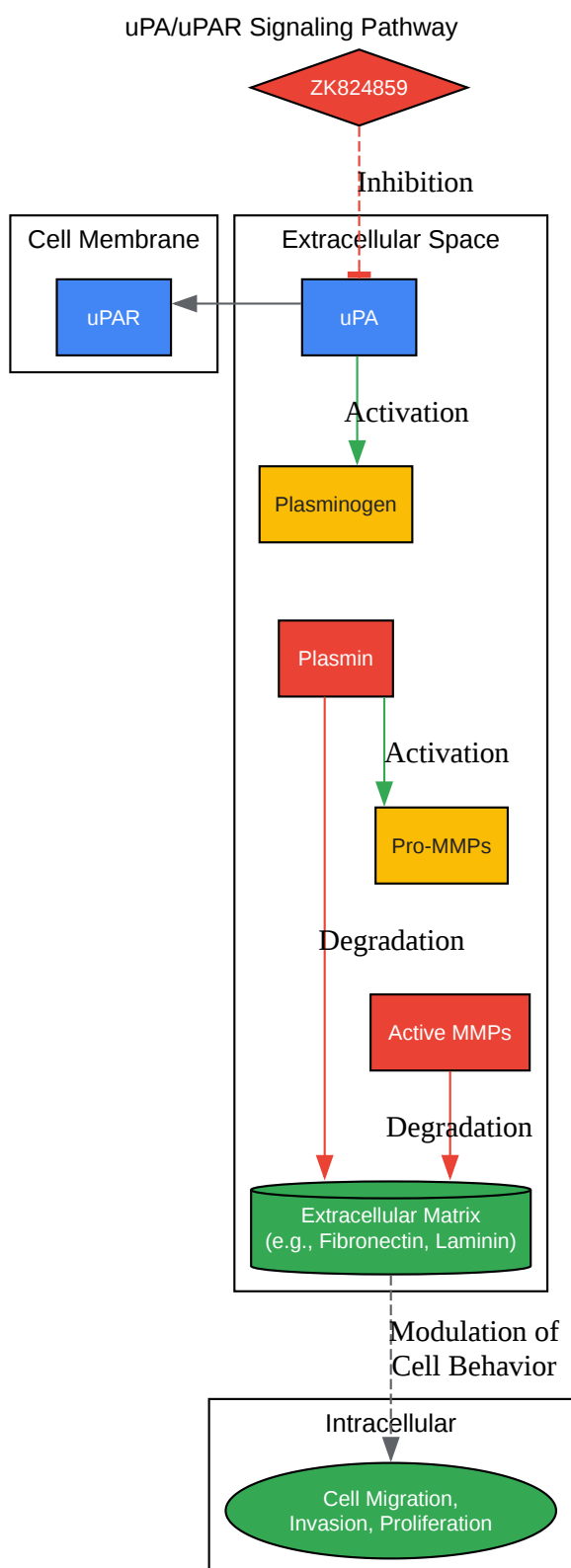
**ZK824859** demonstrates high affinity and selectivity for human uPA. Its inhibitory activity has been quantified against related serine proteases, highlighting its specificity. The compound exhibits reduced potency and selectivity against the murine orthologs.

Target Enzyme	Organism	IC <sub>50</sub> (nM)
uPA	Human	79[1][2]
tPA	Human	1580[1][2]
Plasmin	Human	1330[1][2]
uPA	Mouse	410[2]
tPA	Mouse	910[2]
Plasmin	Mouse	1600[2]

## Mechanism of Action and Signaling Pathway

**ZK824859** exerts its biological effects through the direct inhibition of urokinase plasminogen activator (uPA). uPA is a key enzyme in the plasminogen activation system, where it converts the zymogen plasminogen into the active serine protease plasmin. Plasmin, in turn, has broad substrate specificity, leading to the degradation of extracellular matrix (ECM) components and the activation of matrix metalloproteinases (MMPs). This cascade is crucial for cell migration, tissue remodeling, and invasion.

The uPA system is initiated by the binding of uPA to its cell surface receptor, uPAR. This localized proteolytic activity at the cell surface is implicated in various pathological processes, including tumor metastasis and neuroinflammation. By inhibiting uPA, **ZK824859** effectively blocks this proteolytic cascade, thereby attenuating downstream cellular processes such as inflammation and cell migration.



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uPA/uPAR signaling pathway and the inhibitory action of **ZK824859**.

## In Vivo Efficacy in a Model of Multiple Sclerosis

The therapeutic potential of **ZK824859** has been evaluated in a chronic mouse Experimental Autoimmune Encephalomyelitis (EAE) model, a widely used animal model for multiple sclerosis. Oral administration of **ZK824859** demonstrated a dose-dependent effect on the clinical scores of the disease.

Dose (mg/kg, b.i.d.)	Duration (days)	Outcome
50	25	Complete prevention of disease development[2]
25	25	No effect on clinical scores[2]
10	25	No effect on clinical scores[2]

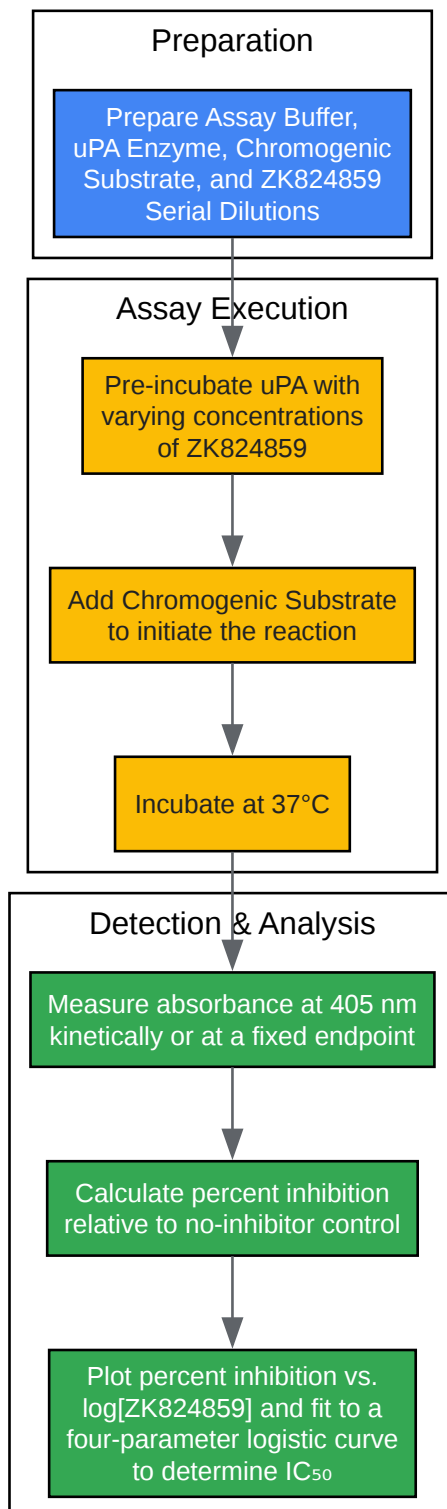
## Experimental Protocols

The following are representative protocols for the key in vitro and in vivo assays used to characterize **ZK824859**.

### In Vitro uPA Inhibition Assay (IC<sub>50</sub> Determination)

This protocol describes a typical chromogenic assay to determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of a test compound against uPA.

## Workflow for uPA Inhibition Assay



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Workflow diagram for the in vitro uPA inhibition assay.

## Methodology:

- Reagent Preparation:
  - Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4).
  - Enzyme Solution: Dilute human recombinant uPA in assay buffer to a final concentration of 1 nM.
  - Substrate Solution: Prepare a stock solution of a chromogenic uPA substrate (e.g., S-2444) in sterile water.
  - Test Compound: Prepare a serial dilution of **ZK824859** in DMSO, followed by a final dilution in assay buffer.
- Assay Procedure:
  - In a 96-well microplate, add 25  $\mu$ L of the **ZK824859** serial dilutions or vehicle control (DMSO in assay buffer).
  - Add 50  $\mu$ L of the uPA enzyme solution to each well.
  - Pre-incubate the plate at 37°C for 15 minutes.
  - Initiate the reaction by adding 25  $\mu$ L of the chromogenic substrate solution to each well.
  - Immediately measure the absorbance at 405 nm using a microplate reader in kinetic mode for 30 minutes, or as an endpoint reading after a fixed time.
- Data Analysis:
  - Calculate the rate of substrate hydrolysis from the linear portion of the kinetic curve.
  - Determine the percent inhibition for each concentration of **ZK824859** relative to the vehicle control.
  - Plot the percent inhibition against the logarithm of the **ZK824859** concentration and fit the data to a sigmoidal dose-response curve to calculate the IC<sub>50</sub> value.

# Chronic Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol outlines the induction of chronic EAE in C57BL/6 mice to evaluate the in vivo efficacy of **ZK824859**.

## Methodology:

- Animals:
  - Use female C57BL/6 mice, 8-10 weeks of age.
- Induction of EAE:
  - On day 0, immunize mice subcutaneously at two sites on the flank with an emulsion containing 100 µg of MOG<sub>35–55</sub> peptide in Complete Freund's Adjuvant (CFA) supplemented with Mycobacterium tuberculosis.
  - On day 0 and day 2, administer 200 ng of pertussis toxin intraperitoneally.
- Treatment:
  - Randomize mice into treatment groups.
  - Administer **ZK824859** or vehicle control orally, twice daily (b.i.d.), starting from the day of immunization and continuing for 25 days.
- Clinical Scoring:
  - Monitor mice daily for clinical signs of EAE and score them on a scale of 0 to 5:
    - 0: No clinical signs
    - 1: Limp tail
    - 2: Hind limb weakness
    - 3: Hind limb paralysis

- 4: Hind and forelimb paralysis
- 5: Moribund or dead
- Data Analysis:
  - Plot the mean clinical score for each group over time.
  - Analyze the data for statistical significance between the treatment and vehicle control groups using appropriate statistical methods (e.g., two-way ANOVA).

## Conclusion

**ZK824859** is a potent and selective inhibitor of uPA with demonstrated efficacy in a preclinical model of multiple sclerosis. Its favorable oral bioavailability and in vivo activity make it a promising candidate for further investigation as a therapeutic agent for neuroinflammatory and other diseases where uPA plays a pathogenic role. The data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of **ZK824859**.

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## References

- 1. Hooke - Protocols - EAE Induction by Active Immunization in C57BL/6 Mice [hookelabs.com]
- 2. escholarship.org [escholarship.org]
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